molecular formula C17H19ClN2O4S B285273 2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide

2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No.: B285273
M. Wt: 382.9 g/mol
InChI Key: PYDLVTMKJXKYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide inhibits this compound by binding to the enzyme's regulatory domain. This binding prevents the enzyme from being activated by second messengers, such as diacylglycerol and calcium ions. As a result, the downstream signaling pathways that are regulated by this compound are disrupted, leading to various cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context. In cancer cells, inhibition of this compound by this compound can lead to cell cycle arrest, apoptosis, and decreased cell migration and invasion. In diabetes, this compound inhibition can improve insulin sensitivity and glucose uptake. In neurological disorders, this compound inhibition can reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments is its potent and specific inhibition of this compound. This allows researchers to study the specific effects of this compound inhibition on cellular processes. However, one limitation is that this compound is a complex enzyme family with multiple isoforms and functions. Therefore, the effects of this compound inhibition by this compound may be different depending on the specific isoform and cellular context.

Future Directions

There are several future directions for the study of 2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Another direction is to study its effects on specific this compound isoforms and signaling pathways. Additionally, the development of more potent and specific this compound inhibitors based on the structure of this compound is also a promising direction for future research.
Conclusion:
In conclusion, this compound is a potent inhibitor of this compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and its effects on specific this compound isoforms and signaling pathways.

Synthesis Methods

The synthesis of 2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide involves a series of chemical reactions. The starting material is 2,5-dimethylaniline, which is reacted with chlorosulfonic acid to form 4-chloro-5-(2,5-dimethylanilino)sulfonyl chloride. This intermediate is then reacted with 2-methylphenol in the presence of a base to form the final product, this compound.

Scientific Research Applications

2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of this compound, which is a family of enzymes that play a crucial role in cell signaling and regulation. This compound is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this compound has been implicated in many diseases, including cancer, diabetes, and neurological disorders.

Properties

Molecular Formula

C17H19ClN2O4S

Molecular Weight

382.9 g/mol

IUPAC Name

2-[4-chloro-5-[(2,5-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C17H19ClN2O4S/c1-10-4-5-11(2)14(6-10)20-25(22,23)16-8-15(24-9-17(19)21)12(3)7-13(16)18/h4-8,20H,9H2,1-3H3,(H2,19,21)

InChI Key

PYDLVTMKJXKYSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl

Origin of Product

United States

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